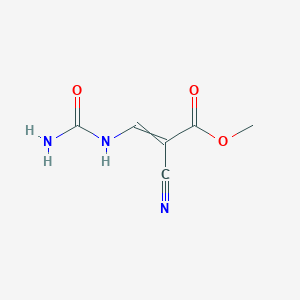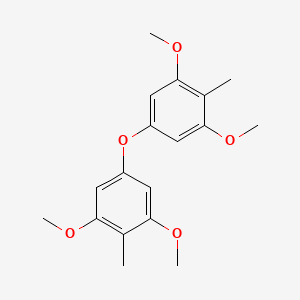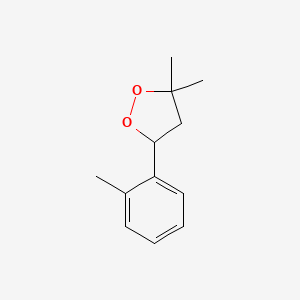![molecular formula C18H16Cl2O5S2 B14404511 2-Butoxy-5-[(3-carboxy-5-chlorophenyl)disulfanyl]-3-chlorobenzoic acid CAS No. 87979-40-6](/img/structure/B14404511.png)
2-Butoxy-5-[(3-carboxy-5-chlorophenyl)disulfanyl]-3-chlorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butoxy-5-[(3-carboxy-5-chlorophenyl)disulfanyl]-3-chlorobenzoic acid is a complex organic compound characterized by its unique structure, which includes a butoxy group, a carboxylic acid group, and a disulfanyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-5-[(3-carboxy-5-chlorophenyl)disulfanyl]-3-chlorobenzoic acid typically involves multiple steps, starting with the preparation of the core benzoic acid structure. The introduction of the butoxy group can be achieved through etherification reactions, while the disulfanyl linkage is formed via thiol-disulfide exchange reactions. The chlorination of the aromatic ring is usually carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization and chromatography, are essential to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butoxy-5-[(3-carboxy-5-chlorophenyl)disulfanyl]-3-chlorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The disulfanyl linkage can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to break the disulfide bond, yielding thiol derivatives.
Substitution: The aromatic chlorines can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or alkoxides are used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol-containing compounds.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
2-Butoxy-5-[(3-carboxy-5-chlorophenyl)disulfanyl]-3-chlorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive disulfide linkage.
Medicine: Explored for its potential therapeutic properties, particularly in targeting oxidative stress-related pathways.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 2-Butoxy-5-[(3-carboxy-5-chlorophenyl)disulfanyl]-3-chlorobenzoic acid involves its ability to undergo redox reactions due to the presence of the disulfide bond. This bond can be cleaved and reformed, allowing the compound to interact with various molecular targets, including enzymes and proteins involved in redox regulation. The butoxy and carboxylic acid groups contribute to the compound’s solubility and reactivity, enhancing its interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Butoxy-5-chloropyridine-3-boronic acid
- 3-Bromo-2-butoxy-5-fluorophenylboronic acid
- 2-Butoxy-3-formyl-5-methylphenylboronic acid
Uniqueness
2-Butoxy-5-[(3-carboxy-5-chlorophenyl)disulfanyl]-3-chlorobenzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a butoxy group and a disulfide linkage in the same molecule is relatively rare, making it a valuable compound for specialized applications.
Propriétés
Numéro CAS |
87979-40-6 |
|---|---|
Formule moléculaire |
C18H16Cl2O5S2 |
Poids moléculaire |
447.4 g/mol |
Nom IUPAC |
2-butoxy-5-[(3-carboxy-5-chlorophenyl)disulfanyl]-3-chlorobenzoic acid |
InChI |
InChI=1S/C18H16Cl2O5S2/c1-2-3-4-25-16-14(18(23)24)8-13(9-15(16)20)27-26-12-6-10(17(21)22)5-11(19)7-12/h5-9H,2-4H2,1H3,(H,21,22)(H,23,24) |
Clé InChI |
TUBSBYYCIQUQLY-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=C(C=C(C=C1Cl)SSC2=CC(=CC(=C2)C(=O)O)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[(3-Chloropropane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14404434.png)



![1-[Ethoxy(phenyl)methoxy]-4-methoxybenzene](/img/structure/B14404461.png)


![7-(4-Chlorophenoxy)-6-phenyl-5-thia-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14404474.png)
![3-[(4-Methylphenyl)methyl]-2-benzofuran-1(3H)-one](/img/structure/B14404477.png)

![(NE)-N-[3-(pyridin-2-ylmethylimino)butan-2-ylidene]hydroxylamine](/img/structure/B14404496.png)

![1,1'-(1,3-Phenylene)bis{[4-(phenylsulfanyl)phenyl]ethane-1,2-dione}](/img/structure/B14404518.png)

